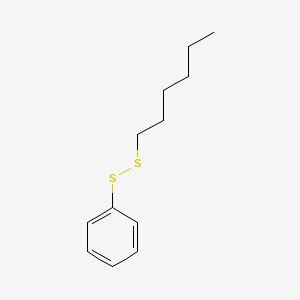
(Hexyldisulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexyldisulfanyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a hexyldisulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Hexyldisulfanyl)benzene typically involves the reaction of benzene with hexyl disulfide under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with hexyl disulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield while minimizing the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (Hexyldisulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert this compound to thiols or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids (FeCl3, AlCl3).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
(Hexyldisulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Hexyldisulfanyl)benzene involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating biological pathways. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Hexylbenzene: Similar structure but lacks the disulfide bond, resulting in different chemical reactivity and applications.
Diphenyl disulfide: Contains two benzene rings connected by a disulfide bond, differing in molecular size and properties.
Thiophenol: Contains a thiol group attached to a benzene ring, differing in sulfur oxidation state and reactivity.
Uniqueness: (Hexyldisulfanyl)benzene is unique due to the presence of both a benzene ring and a hexyldisulfanyl group, providing a combination of aromatic stability and sulfur reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications.
Propiedades
Número CAS |
112549-16-3 |
|---|---|
Fórmula molecular |
C12H18S2 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
(hexyldisulfanyl)benzene |
InChI |
InChI=1S/C12H18S2/c1-2-3-4-8-11-13-14-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |
Clave InChI |
AANXUHFJGZSOKP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
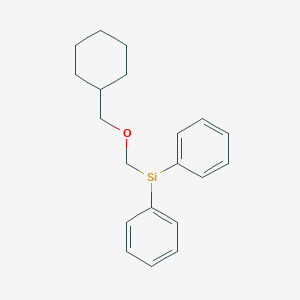
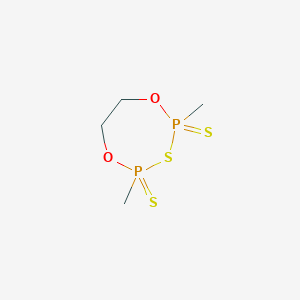
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)

![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
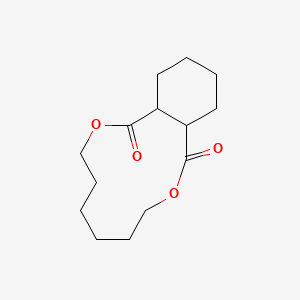
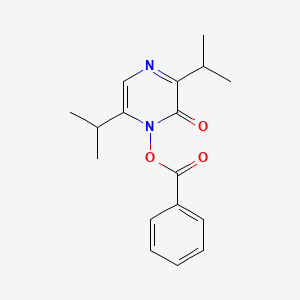
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
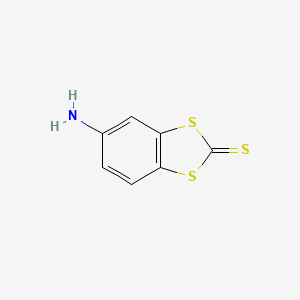
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
